molecular formula C22H18N2O4S B2463270 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 896296-46-1

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2463270
CAS No.: 896296-46-1
M. Wt: 406.46
InChI Key: OWIXUZBIGUBKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a chromene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chromene Moiety: The chromene moiety is introduced through a condensation reaction between a suitable aldehyde and a phenol derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms involved include:

  • Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data on Anticancer Activity:

CompoundCell Line% Cell Viability
DoxorubicinHepG20.62
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamideHepG233.29

These findings suggest that this compound has promising anticancer potential when compared to established treatments.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness against bacteria such as E. coli and S. aureus.

Case Study Data on Antimicrobial Efficacy:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These results indicate that the compound may serve as a potential candidate for drug development targeting bacterial infections.

Agricultural Chemistry

In agricultural research, derivatives of this compound have been synthesized and evaluated for their fungicidal activities. For instance, certain derivatives demonstrated EC50 values significantly lower than conventional fungicides.

Case Study Data on Fungicidal Activity:

CompoundEC50 (mg/L)
Derivative A4.69
Derivative B1.96

These findings highlight the potential of this compound in developing new agricultural chemicals with improved efficacy against fungal pathogens.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a thiophene ring and a benzochromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of 346.4 g/mol. The presence of the methylcarbamoyl group enhances its solubility and reactivity, making it an interesting candidate for further research in pharmacology .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiophene and benzochromene structures have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells. Molecular dynamics simulations have shown that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts .
  • Case Studies : A study reported that derivatives with similar structures exhibited IC50 values (the concentration required to inhibit cell growth by 50%) less than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy against certain cancer types .

Anti-inflammatory Activity

In addition to anticancer effects, there is emerging evidence suggesting anti-inflammatory properties associated with this compound class.

  • Cytokine Modulation : Compounds related to this compound have been shown to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest a potential mechanism for reducing inflammation in various pathological conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureBiological Activity
Methyl groups at positions 4 and 5 on the thiophene ringEnhance cytotoxicity
Presence of carbamide functional groupIncreases solubility and reactivity
Substituents on the benzochromene moietyInfluence interaction with target proteins

The substitution patterns on the thiophene and benzochromene rings significantly affect the potency and selectivity of these compounds against specific cancer cell lines .

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-11-12(2)29-21(18(11)20(26)23-3)24-19(25)16-10-15-14-7-5-4-6-13(14)8-9-17(15)28-22(16)27/h4-10H,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIXUZBIGUBKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.